![molecular formula C6H17OPSi B14305859 Dimethyl{[(trimethylsilyl)oxy]methyl}phosphane CAS No. 114558-93-9](/img/structure/B14305859.png)
Dimethyl{[(trimethylsilyl)oxy]methyl}phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl{[(trimethylsilyl)oxy]methyl}phosphane is an organophosphorus compound with the molecular formula C5H15O3PSi. It is a colorless liquid that is used in various chemical reactions and applications, particularly in the field of organic synthesis and as an additive in lithium-ion batteries .
準備方法
Synthetic Routes and Reaction Conditions
Dimethyl{[(trimethylsilyl)oxy]methyl}phosphane can be synthesized by reacting dimethyl phosphite with trimethylchlorosilane. The reaction is typically carried out at room temperature, and the process generates hydrogen chloride gas as a byproduct . The reaction can be summarized as follows:
(CH3O)2P-H+Cl-Si(CH3)3→(CH3O)2P-O-Si(CH3)3+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of appropriate solvents and purification techniques is crucial to obtain the desired compound .
化学反応の分析
Types of Reactions
Dimethyl{[(trimethylsilyl)oxy]methyl}phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation typically yields phosphine oxides, while reduction can produce phosphines .
科学的研究の応用
Dimethyl{[(trimethylsilyl)oxy]methyl}phosphane has several scientific research applications:
Biology: The compound can be used in the synthesis of biologically active molecules and as a probe in biochemical studies.
作用機序
The mechanism by which dimethyl{[(trimethylsilyl)oxy]methyl}phosphane exerts its effects involves the formation of protective films on electrode surfaces in lithium-ion batteries. This is achieved through electrochemical redox reactions, which enhance the stability of the electrode-electrolyte interface and reduce impedance . The compound’s ability to form stable phosphine ligands also plays a crucial role in its reactivity and applications in organic synthesis .
類似化合物との比較
Similar Compounds
Tris(trimethylsilyl)phosphine: Another organophosphorus compound with similar applications in organic synthesis and as a reagent.
Dimethyl trimethylsilyl phosphite: Used as an additive in lithium-ion batteries and has similar chemical properties.
Uniqueness
Dimethyl{[(trimethylsilyl)oxy]methyl}phosphane is unique due to its specific structure, which allows it to form stable protective films in lithium-ion batteries and act as an efficient reagent in organic synthesis. Its ability to undergo various chemical reactions and form stable phosphine ligands sets it apart from other similar compounds .
特性
CAS番号 |
114558-93-9 |
|---|---|
分子式 |
C6H17OPSi |
分子量 |
164.26 g/mol |
IUPAC名 |
dimethyl(trimethylsilyloxymethyl)phosphane |
InChI |
InChI=1S/C6H17OPSi/c1-8(2)6-7-9(3,4)5/h6H2,1-5H3 |
InChIキー |
VWDWPVRIMRSFPU-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)OCP(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


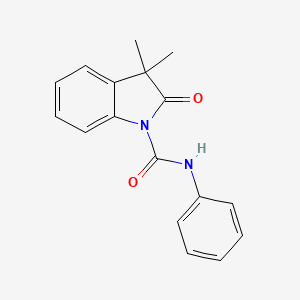
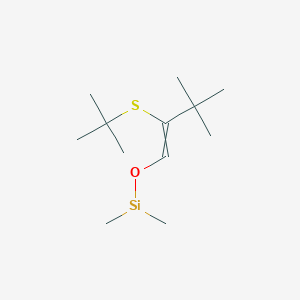
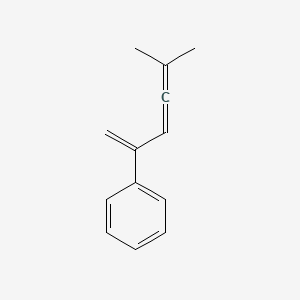
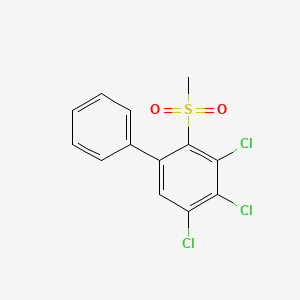
![9-Chloro-1,5-dioxaspiro[5.5]undecane](/img/structure/B14305805.png)
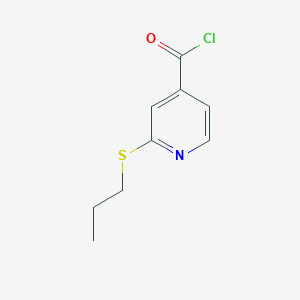

![1-Chloro-4-[(ethylsulfanyl)(phenyl)methyl]benzene](/img/structure/B14305828.png)
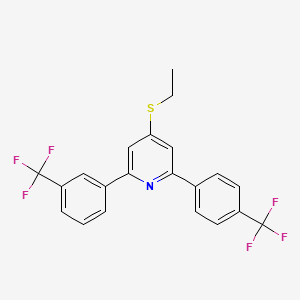
![9-Oxo-9-phosphabicyclo[3.3.1]nonan-9-ium](/img/structure/B14305840.png)
![10-Ethyl-8-methoxybenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14305843.png)
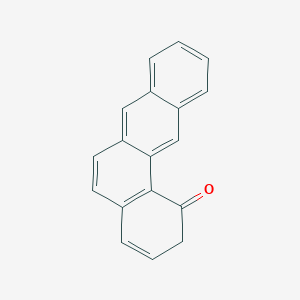
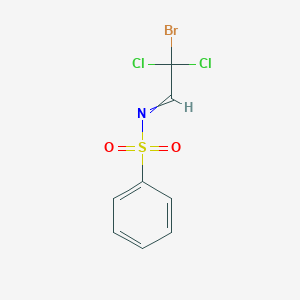
![Ethyl [1-(3-chloropropyl)piperidin-2-ylidene]acetate](/img/structure/B14305855.png)
